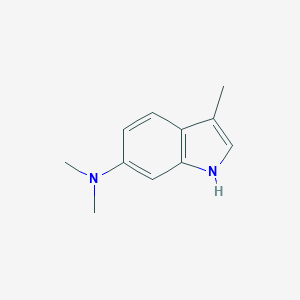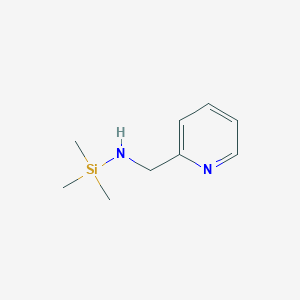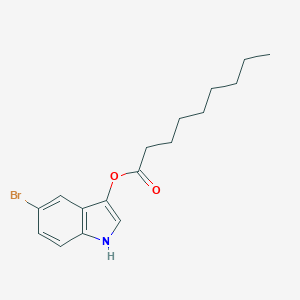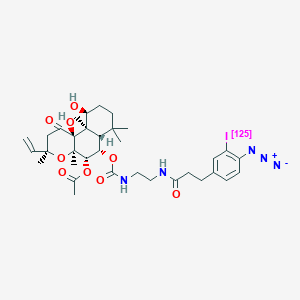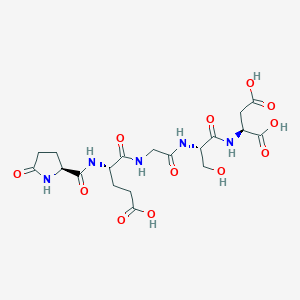
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid (PGGGSDA) is a peptide molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is not fully understood. However, it is believed that Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid interacts with cell surface receptors, leading to the activation of intracellular signaling pathways. This can result in various cellular responses, including cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can promote cell adhesion, proliferation, and migration. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has also been shown to induce angiogenesis, the formation of new blood vessels, which is important for tissue regeneration and wound healing. In addition, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is its versatility. It can be synthesized with different functional groups, allowing for the development of various Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based materials. However, one of the limitations of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is its high cost, which can limit its use in large-scale applications.
Orientations Futures
There are several future directions for Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid research. One direction is the development of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based materials for tissue engineering applications, such as the regeneration of bone and cartilage. Another direction is the development of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based drug delivery systems for targeted cancer therapy. In addition, the use of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid in combination with other biomaterials, such as hydrogels, can lead to the development of novel materials with unique properties.
Conclusion
In conclusion, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is a peptide molecule that has potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. The synthesis of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can be achieved using different methods, and it has been studied extensively for its biochemical and physiological effects. Despite its limitations, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid remains a promising biomaterial with numerous future directions for research.
Méthodes De Synthèse
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase, followed by purification and isolation of the product. Both methods have been used to synthesize Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid with high purity and yield.
Applications De Recherche Scientifique
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been studied extensively for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based drug delivery systems have been developed to target specific cells or tissues, improving the efficacy and reducing the toxicity of the drugs. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has also been used as a targeting ligand for cancer therapy, allowing for the selective delivery of drugs to cancer cells. In tissue engineering, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been used as a scaffold material to promote cell adhesion and proliferation.
Propriétés
Numéro CAS |
129276-56-8 |
|---|---|
Nom du produit |
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid |
Formule moléculaire |
C19H27N5O12 |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H27N5O12/c25-7-11(18(34)24-10(19(35)36)5-15(30)31)22-13(27)6-20-16(32)8(2-4-14(28)29)23-17(33)9-1-3-12(26)21-9/h8-11,25H,1-7H2,(H,20,32)(H,21,26)(H,22,27)(H,23,33)(H,24,34)(H,28,29)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
KHISTTPVNRGMAV-NAKRPEOUSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O |
Autres numéros CAS |
129276-56-8 |
Séquence |
XEGSD |
Synonymes |
pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid pyroGlu-Glu-Gly-Ser-Asp |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



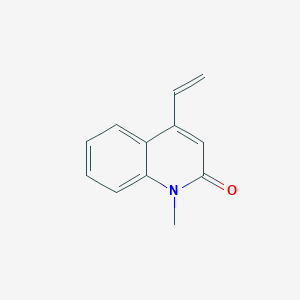
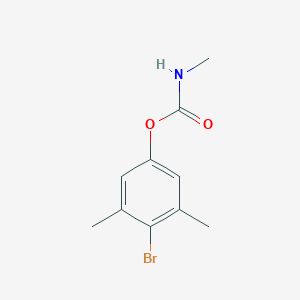
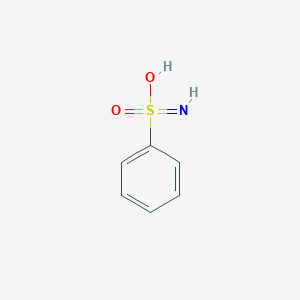
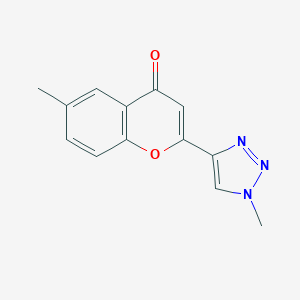
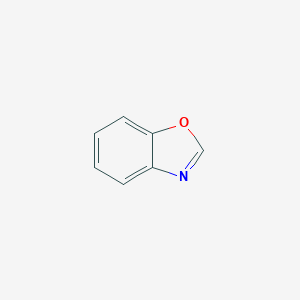
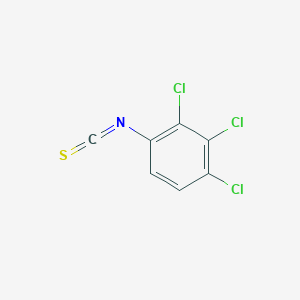
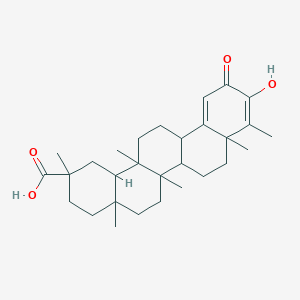
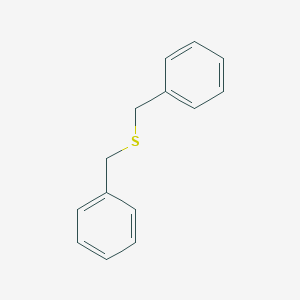
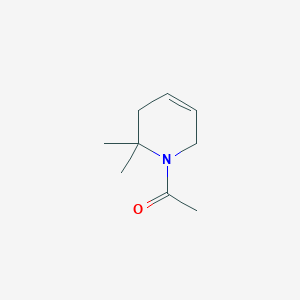
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
